rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride, cis
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Overview
Description
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride, cis, is a chiral compound with significant applications in medicinal chemistry. This compound is known for its unique stereochemistry and potential therapeutic properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride, cis, typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the dimethylamino group and the carboxylic acid functionality.
Key Reactions:
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Resolution: Employing automated systems for the chiral resolution process to achieve consistent enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride, cis, has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Biological Studies: Used as a tool compound to study the effects of chiral amines on biological systems.
Industrial Applications: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It modulates the activity of these receptors, influencing neurotransmitter release and uptake, which can lead to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-aminocyclopentane-1-carboxylic acid (cispentacin): Known for its antifungal properties.
(1R,2S)-2-aminocyclohexane-1-carboxylic acid: A homologue with similar biological activity but different pharmacokinetic properties.
Uniqueness
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride, cis, is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct pharmacological properties compared to its analogues.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.
Properties
CAS No. |
2408938-49-6 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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